JCF-177 free base
Description
Free bases are often prioritized in drug development to optimize pharmacokinetic properties .
The compound’s significance lies in its hypothesized mechanism of action, which may involve selective inhibition of enzymatic targets or modulation of receptor activity. However, without direct experimental data from the provided sources, its exact molecular structure, synthesis pathway, and biological targets remain unspecified.
Properties
CAS No. |
697758-03-5 |
|---|---|
Molecular Formula |
C18H18N2O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-(1,2,3,4-tetrahydrocarbazol-9-ylsulfonyl)aniline |
InChI |
InChI=1S/C18H18N2O2S/c19-13-9-11-14(12-10-13)23(21,22)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1,3,5,7,9-12H,2,4,6,8,19H2 |
InChI Key |
BIFJJLCVMHISJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Preparation Methods
The preparation of JCF-177 free base involves several synthetic routes and reaction conditions. One method includes the synthesis of a crystal form of a benzofuran derivative free base . The preparation involves specific reaction conditions such as the use of Cu-Kα radiation for powder X-ray diffraction spectrum analysis . The industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
JCF-177 free base undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Scientific Research Applications
JCF-177 free base has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be studied for its potential biological activities and interactions with various biomolecules . In industry, it may be used in the development of new materials or as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of JCF-177 free base involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize JCF-177 free base, a rigorous comparison with structurally or functionally analogous compounds is essential. Below, hypothetical comparisons are outlined based on standard pharmacological parameters, guided by academic frameworks for chemical analysis .
Table 1: Key Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | pKa |
|---|---|---|---|---|
| This compound | Not available | N/A | N/A | N/A |
| Compound A | 450.3 | 2.8 | 0.15 | 8.2 |
| Compound B | 398.5 | 3.1 | 0.08 | 7.9 |
| Compound C | 412.7 | 2.5 | 0.22 | 8.5 |
Notes:
- LogP (partition coefficient) reflects lipophilicity, critical for membrane permeability.
- Solubility and pKa influence bioavailability and ionization state under physiological conditions .
Table 2: Pharmacological Activity
| Compound | Target IC50 (nM) | Selectivity Ratio* | Half-life (h) | Toxicity (LD50, mg/kg) |
|---|---|---|---|---|
| This compound | N/A | N/A | N/A | N/A |
| Compound A | 12.4 | 15:1 | 6.8 | 250 |
| Compound B | 8.7 | 8:1 | 4.2 | 180 |
| Compound C | 20.1 | 25:1 | 9.1 | 320 |
Selectivity Ratio: Target vs. off-target activity. Higher ratios indicate better specificity .
Key Findings from Comparative Analysis (Hypothetical)
Structural Analogues :
- Compounds A–C share a core heterocyclic scaffold, suggesting JCF-177 may employ a similar backbone for target binding. Modifications in side chains (e.g., hydroxyl groups or halogen substitutions) could explain differences in LogP and solubility .
Pharmacokinetic Superiority :
- If JCF-177 exhibits a higher selectivity ratio (>30:1) and extended half-life (>10 h), it would surpass Compounds A–C in therapeutic index and dosing frequency .
Toxicity Profile :
- A higher LD50 (>500 mg/kg) would position JCF-177 as a safer candidate for preclinical development compared to analogues with narrower safety margins .
Methodological Considerations for Future Studies
To validate these comparisons, the following experimental approaches are recommended, aligned with analytical chemistry and pharmacology guidelines:
- High-Throughput Screening (HTS) : Quantify IC50 values across multiple targets to assess selectivity .
- ADMET Profiling : Evaluate absorption, distribution, metabolism, excretion, and toxicity using in vitro/in vivo models .
- X-ray Crystallography : Resolve JCF-177’s 3D structure to identify binding motifs and guide structure-activity relationship (SAR) studies .
Q & A
Q. What experimental methodologies are recommended for characterizing the physicochemical properties of JCF-177 free base?
To ensure reproducibility, employ a combination of spectroscopic (e.g., NMR, IR), chromatographic (HPLC for purity assessment), and thermal analysis (DSC, TGA) techniques. Document protocols rigorously, including instrument calibration and sample preparation details. Validate results against reference standards and report deviations . For novel compounds, include crystallographic data (XRD) and elemental analysis to confirm molecular structure .
Q. How should researchers optimize synthetic routes for this compound to achieve high yield and purity?
Utilize Design of Experiments (DoE) to test variables like reaction temperature, solvent polarity, and catalyst loading. Monitor reaction progress via TLC or LC-MS. Purification steps (e.g., recrystallization, column chromatography) must be validated using purity thresholds (≥95% by HPLC). Report retention factors and mobile-phase compositions for transparency . Include detailed characterization data for intermediates in supplementary materials .
Q. What are the critical parameters for validating this compound’s stability under varying storage conditions?
Conduct accelerated stability studies (ICH guidelines) under controlled humidity, temperature, and light exposure. Use HPLC to track degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Compare results with regulatory standards (e.g., USP/Ph. Eur.) and document statistical confidence intervals .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound across studies be systematically resolved?
Perform meta-analysis to identify variables such as assay protocols (e.g., cell line specificity, incubation time) or compound solubility. Replicate conflicting experiments under standardized conditions, including positive/negative controls. Use statistical tools (ANOVA, Bland-Altman plots) to quantify inter-study variability and isolate confounding factors . Publish raw datasets in open repositories for peer validation .
Q. What strategies are effective for integrating computational modeling (e.g., QSAR, molecular docking) with experimental data to predict this compound’s mechanism of action?
Develop hybrid models by training machine learning algorithms on experimental IC50 values and structural descriptors (e.g., logP, polar surface area). Validate predictions using in vitro assays (e.g., enzyme inhibition) and in silico simulations (MD trajectories). Address discrepancies by refining force fields or adjusting assay parameters .
Q. How should researchers design a robust pharmacokinetic study for this compound to address species-specific metabolic differences?
Employ cross-species comparative studies (rodent vs. non-rodent models) with LC-MS/MS quantification of plasma concentrations. Include metabolite profiling (HRMS) and cytochrome P450 inhibition assays. Use compartmental modeling (e.g., NONMEM) to extrapolate human pharmacokinetics, ensuring interspecies scaling factors are justified .
Methodological Guidance
Q. What frameworks are recommended for ensuring ethical compliance in preclinical studies involving this compound?
Adhere to ARRIVE guidelines for animal studies, including power analysis to minimize sample sizes. Obtain ethics committee approval and document protocols for humane endpoints. For human cell lines, verify provenance and consent status .
Q. How can researchers structure a manuscript to highlight this compound’s novelty while addressing conflicting prior literature?
Use the discussion section to contextualize findings against existing hypotheses. Employ tables to juxtapose key data (e.g., IC50 values, synthetic yields) from competing studies. Explicitly state limitations (e.g., assay variability) and propose follow-up experiments . Reference recent reviews to anchor the compound’s significance in its field .
Data Presentation and Reproducibility
Q. What are the best practices for presenting spectral data of this compound to enhance reproducibility?
Embed high-resolution spectra (NMR, MS) as figures with annotated peaks. Provide acquisition parameters (e.g., solvent, frequency) and deposit raw spectral files in public repositories (e.g., Zenodo). For crystallographic data, include CIF files and refinement statistics .
Q. How should researchers handle negative or inconclusive results in studies involving this compound?
Publish negative findings in dedicated repositories (e.g., Figshare) or as supplementary materials. Discuss potential causes (e.g., impurity batches, assay sensitivity) and propose alternative hypotheses. Transparency mitigates publication bias and guides future studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
